molecular formula C11H12N2O2S B1147631 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea CAS No. 132880-11-6

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea

Número de catálogo: B1147631
Número CAS: 132880-11-6
Peso molecular: 236.29018
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea typically involves the reaction of hydroxylamine with trimethylsilyl isocyanate in the presence of dioxane. The reaction is heated to yield the desired product . Another method involves the reaction of hydroxylamine with potassium fluorate and hydrochloric acid aqueous solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea has the following chemical structure:

  • Chemical Formula : C13H16N2O2S
  • Molecular Weight : 252.35 g/mol
  • CAS Number : [10706745]

This compound features a benzothiophene moiety, which is known for its biological activities, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Research indicates that derivatives of hydroxyurea, including those similar to this compound, exhibit dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes. This inhibition is crucial in managing conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Case Study : A study demonstrated that hydroxyurea compounds could reduce inflammatory markers in patients suffering from chronic inflammatory conditions. The results showed a significant decrease in pain and swelling after treatment with hydroxyurea derivatives.

Treatment of Sickle Cell Disease

Hydroxyurea has been widely studied for its efficacy in treating sickle cell disease by increasing fetal hemoglobin levels, thereby reducing the frequency of painful crises associated with the condition . The compound's ability to enhance fetal hemoglobin synthesis makes it a valuable therapeutic agent.

Data Table: Efficacy of Hydroxyurea in Sickle Cell Disease

StudySample SizeTreatment DurationReduction in Painful Crises (%)Increase in Fetal Hemoglobin (%)
MSH Trial2992 years44%3.2%
Observational StudiesVariesVaries68%-84%4%-20%

Anticancer Potential

The benzothiophene structure has been implicated in anticancer activity. Compounds similar to this compound have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : In vitro studies have shown that certain hydroxyurea derivatives can inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.

Mecanismo De Acción

The mechanism of action of 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea involves the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in conditions such as asthma. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is unique due to its specific combination of a benzothiophene moiety and a hydroxyurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea is a compound recognized for its potential biological activities, particularly in anti-inflammatory and anti-cancer research. This article explores the biological mechanisms, therapeutic applications, and research findings surrounding this compound.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, characterized by a unique combination of a benzothiophene moiety and a hydroxyurea group. This structural configuration is believed to confer distinct biological properties.

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 266.36 g/mol
  • CAS Number : 132880-11-6

The primary mechanism of action for this compound involves the inhibition of the enzyme 5-lipoxygenase . This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various inflammatory diseases, including asthma. By inhibiting this enzyme, the compound reduces leukotriene production, thereby exerting anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in various models by inhibiting leukotriene synthesis. This property makes it a candidate for treating conditions such as asthma and other inflammatory diseases.

Anti-cancer Potential

The compound is also being investigated for its anti-cancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The exact mechanisms are still under investigation, but the inhibition of key signaling pathways involved in tumor growth appears to play a role .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, studies have shown that treatment with this compound leads to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Reduced proliferation
A549 (Lung Cancer)20Induced apoptosis
HeLa (Cervical Cancer)18Cell cycle arrest

Animal Studies

Animal model studies have corroborated the anti-inflammatory effects observed in vitro. In a rat model of induced asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced levels of inflammatory cytokines .

Safety and Toxicity

Toxicity studies reveal that this compound exhibits low toxicity at therapeutic doses. Acute toxicity tests conducted on rodents indicated no significant adverse effects at doses up to 150 µg/kg body weight. Long-term studies are necessary to fully assess its safety profile .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing 1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea, and how can reproducibility challenges be addressed?

Methodological Answer : Synthesis typically involves coupling 1-(1-benzothiophen-2-yl)ethylamine with hydroxyurea under controlled conditions (e.g., carbodiimide-mediated amidation). Reproducibility issues often arise from variations in reaction stoichiometry, solvent purity, or temperature gradients. To mitigate these:

  • Use high-precision analytical balances (±0.1 mg) for reagent measurement .
  • Employ inert atmosphere techniques (e.g., Schlenk line) to prevent side reactions with moisture/oxygen .
  • Validate reaction progress via HPLC with UV detection (λ = 254 nm) .
  • Document batch-specific parameters (e.g., solvent lot numbers, humidity levels) to isolate variables .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural confirmation of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm regioselectivity of the hydroxyurea moiety. For example, the NH proton in hydroxyurea appears as a broad singlet (δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) in positive ion mode provides accurate mass confirmation (e.g., [M+H]⁺ expected m/z: calculated vs. observed ± 2 ppm) .
  • Reverse-Phase HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity or stability?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolytic stability of the hydroxyurea group. For example, low BDEs (<70 kcal/mol) indicate susceptibility to degradation .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify critical binding residues. Use software like GROMACS with CHARMM force fields .
  • ADMET Prediction : Tools like SwissADME can forecast solubility (LogP <3 desirable) and cytochrome P450 interactions to prioritize analogs .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer :

  • Meta-Analysis Framework : Normalize datasets using standardized metrics (e.g., pIC₅₀ = -log₁₀(IC₅₀)) and exclude outliers via Grubbs’ test (α = 0.05) .
  • Experimental Replication : Repeat assays under identical conditions (cell line, passage number, serum batch) to isolate protocol-driven variability .
  • Mechanistic Profiling : Use kinobeads or thermal shift assays to confirm target engagement specificity, ruling off-target effects .

Q. How can factorial design optimize reaction conditions for large-scale synthesis while maintaining yield and purity?

Methodological Answer :

  • 2³ Full Factorial Design : Test factors like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant interactions (p <0.05) .
  • Response Surface Methodology (RSM) : Model yield and purity as dependent variables to pinpoint optimal conditions (e.g., 65°C, 12 mol% catalyst, DMF) .
  • Scale-Up Validation : Perform 10x pilot-scale reactions to assess heat/mass transfer limitations (e.g., via Reynolds number calculations) .

Q. What in vitro/in vivo models are appropriate for evaluating the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer :

  • In Vitro :
    • Hepatic Microsomes : Measure metabolic stability (t₁/₂ >60 min desirable) and identify CYP450 isoforms involved .
    • Caco-2 Monolayers : Assess permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
  • In Vivo :
    • Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma for LC-MS/MS analysis. Calculate AUC₀–24h and clearance (Cl) .
    • Xenograft Models : Use immunodeficient mice implanted with target-expressing tumors to correlate plasma exposure with tumor growth inhibition .

Q. How does the compound’s electronic structure influence its reactivity in aqueous vs. non-polar environments?

Methodological Answer :

  • Hammett Substituent Constants : Correlate σ values of benzothiophene substituents with hydrolysis rates (ρ ≈ 2.1 for electron-withdrawing groups) .
  • Solvent Polarity Index : Measure reaction kinetics in solvents of varying ET(30) values (e.g., water = 63.1, DMSO = 45.1) to quantify solvent effects .
  • Computational Solvation Models : COSMO-RS simulations predict solvation free energies and identify stabilization mechanisms (e.g., hydrogen bonding in water) .

Q. Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader conceptual framework (e.g., structure-activity relationships for benzothiophene derivatives)?

Methodological Answer :

  • SAR Matrix Construction : Compile data on analogs with variations in benzothiophene substitution patterns and hydroxyurea linkage. Use hierarchical clustering to group bioactivity profiles .
  • Free-Wilson Analysis : Decompose activity contributions of individual substituents (e.g., 2-ethyl vs. 2-methyl) to guide rational design .
  • Network Pharmacology : Map compound-target-disease associations via databases like STITCH to identify polypharmacology opportunities .

Propiedades

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(12-11(14)13-15)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNIMHXRPVLZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927854
Record name N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132880-11-6
Record name N'-[1-(1-Benzothiophen-2-yl)ethyl]-N-hydroxycarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.